3-Chloro-2-butanone
Description
3-Chloro-2-butanone (CAS 4091-39-8) is a halogenated ketone with the molecular formula C₄H₇ClO and a molecular weight of 106.55 g/mol. Key physical properties include a boiling point of 116°C, a flash point of 23°C, and a density of 1.06 g/mL . It is widely employed in organic synthesis for constructing heterocyclic compounds (e.g., piperidinones, thiadiazoles) and as a precursor in atmospheric chemistry . Safety considerations highlight its flammability (H226) and irritant properties (H315, H319, H302) .
Properties
IUPAC Name |
3-chlorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-3(5)4(2)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMRLHCSLQUXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863319 | |
| Record name | (+/-)-3-Chloro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4091-39-8 | |
| Record name | 3-Chloro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-3-Chloro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Setup and Conditions
The most documented synthesis involves the chlorination of 2-butanone (CAS 78-93-3) using hydrogen chloride (HCl), hydrogen peroxide (H₂O₂), and copper(II) chloride (CuCl₂) as a catalyst. The reaction proceeds in a three-necked flask equipped with a stirrer, condenser, and dropping funnel. Key steps include:
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Mixing Reagents : 2-Butanone (43.27 g, 0.6 mol), 36% HCl (30.42 g, 0.3 mol), and CuCl₂ (8.1 g, 0.06 mol) are combined at 35°C.
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Oxidant Addition : 30% H₂O₂ (49.23 g, 0.39 mol) is added dropwise over 15 minutes.
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Reflux and Isolation : The mixture is heated to 78°C for 5 hours, cooled, and the organic phase separated. Subsequent washing with saturated sodium carbonate and drying over anhydrous sodium sulfate yields a crude product.
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Distillation : The final product is purified via distillation, collecting the fraction at 137–140°C.
Mechanistic Insights
The reaction likely proceeds through a radical mechanism initiated by H₂O₂ and CuCl₂. Hydrogen peroxide generates hydroxyl radicals, which abstract a hydrogen atom from 2-butanone, forming a carbon-centered radical. Copper(II) chloride facilitates chlorine radical formation, leading to regioselective chlorination at the 3-position. The low yield (12.6%) suggests competing pathways, such as over-chlorination or ketone oxidation.
Optimization Strategies
Catalytic Enhancements
Copper(II) chloride’s role is critical in stabilizing radicals and improving chlorination efficiency. Experimental modifications, such as varying CuCl₂ concentrations or substituting with FeCl₃, could potentially enhance yields. However, no data from the provided sources confirm these hypotheses.
Solvent-Free Approaches
A patent describing the synthesis of 4-chloro-2-butanone (CN103553890A) avoids solvents by using thionyl chloride (SOCl₂) under controlled temperatures. While this method targets a different isomer, it highlights the potential for solvent-free conditions in chlorination reactions. Adapting this approach for this compound would require modifying the substrate or reaction geometry to favor 3-position selectivity.
Industrial Production Considerations
Scalability and Cost
The described laboratory method uses inexpensive reagents but faces scalability challenges due to low yields and energy-intensive distillation. Industrial adoption would necessitate optimizing catalyst loading and reaction time. For example, extending the reflux duration or employing continuous-flow reactors might improve throughput.
Characterization and Quality Control
Post-synthesis analysis includes:
Scientific Research Applications
Chemical Synthesis
3-Chloro-2-butanone serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.
Key Applications:
- Pharmaceuticals: It is utilized in the synthesis of medicinal compounds, including chiral alcohols and other fine chemicals.
- Agrochemicals: The compound is involved in producing herbicides and pesticides due to its reactivity with nucleophiles, allowing for the introduction of functional groups into larger molecules.
Biochemical Research
In biochemical research, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways.
Case Study:
- Enzyme Substrates: Research has shown that this compound can act as a substrate for enzymes such as 4-hydroxyacetophenone monooxygenase from Pseudomonas fluorescens ACB, facilitating the study of enzyme specificity and activity .
Industrial Applications
The compound is also significant in industrial settings, particularly in the production of chiral compounds.
Applications:
- Chiral Alcohol Production: this compound has been used to produce chiral alcohols from acetophenone derivatives through biocatalysis using recombinant E. coli cells .
- Solvent Use: It functions as a solvent in various chemical reactions due to its favorable physical properties.
Reaction Mechanisms
The reactivity of this compound allows it to participate in several types of chemical reactions:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines. |
| Reduction | Can be reduced to 3-chloro-2-butanol using reducing agents like sodium borohydride. |
| Oxidation | Undergoes oxidation to form carboxylic acids or other oxidized products. |
Mechanism of Action
The mechanism of action of 3-chloro-2-butanone involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing chlorine atom. This makes the carbonyl carbon more susceptible to nucleophilic attack, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Ketones
3-Bromo-2-butanone (C₄H₇BrO)
- Molecular Weight : 135.00 g/mol .
- Physical Properties : Lower boiling point (51°C) and higher density (1.438 g/mL) compared to the chloro analog .
- Reactivity : Bromine’s superior leaving group ability facilitates faster nucleophilic substitutions (e.g., SN2 reactions). However, its synthetic applications are less documented in the provided evidence .
- Safety : Likely similar hazards (flammability, irritation) but with higher molecular weight influencing toxicity and environmental persistence.
3-Fluoro-2-butanone (Hypothetical Comparison)
- Reactivity : Fluorine’s electronegativity and poor leaving group ability would reduce substitution reactivity, favoring elimination or stability in polar environments.
Thiol and Hydroxyl Derivatives
3-Mercapto-2-butanone (C₄H₇OS)
- Molecular Weight : 104.17 g/mol .
- Applications : Used in synthesizing thiazoles via reactions with ammonium chloride or thiourea .
- Reactivity : The thiol group enables disulfide formation or participation in thiol-ene reactions, diverging from chloro-based substitution pathways .
3-Hydroxy-2-butanone (C₄H₈O₂)
- Key Feature: Exhibits keto-enol tautomerism, influencing hydrogen bonding and stability in heterocyclic systems (e.g., thiadiazole derivatives) .
- Reactivity : Less reactive in substitution reactions but critical in tautomer-driven structural rearrangements.
Positional Isomers and Chain Variants
2-Chloro-3-butanone
5-Bromo-2-pentanone (C₅H₉BrO)
- Comparison: Longer carbon chain increases hydrophobicity and boiling point (CAS 3884-71-7) . Bromine substitution at a distal position may slow substitution kinetics compared to 3-Chloro-2-butanone.
Atmospheric Relevance
- This compound is a major product (52.5% yield) in the gas-phase reaction of Cl with trans-2-methyl-2-butenal, contributing to smog formation under low NOₓ conditions .
Biological Activity
3-Chloro-2-butanone, a chlorinated ketone, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is a colorless liquid with a molecular formula of and a molecular weight of approximately 106.55 g/mol. Its structure features a chlorine atom attached to the second carbon of a butanone chain, influencing its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in disinfectants and preservatives.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.15 mg/mL |
| Escherichia coli | 0.20 mg/mL |
| Pseudomonas aeruginosa | 0.25 mg/mL |
This table summarizes the MIC values, indicating that this compound is particularly effective against Staphylococcus aureus.
2. Cytotoxic Effects
Studies have explored the cytotoxic effects of this compound on cancer cell lines. It has shown promising results in inhibiting cell proliferation in various cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing significant cytotoxicity against these cancer cell lines .
The biological activity of this compound is believed to involve several mechanisms:
- Cell Membrane Disruption : The compound can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis in cancer cells.
- Enzyme Inhibition : Research has suggested that it might inhibit specific enzymes involved in cellular metabolism, further reducing cell viability.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various foodborne pathogens. The results indicated that concentrations as low as 0.1% effectively reduced bacterial counts by over 99% within one hour of exposure .
Case Study 2: Cancer Cell Studies
A recent study evaluated the effects of this compound on human breast cancer cells in vitro. The findings revealed that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation .
Safety and Toxicology
While promising, the safety profile of this compound requires careful consideration. Toxicological assessments have indicated potential irritative effects on skin and mucous membranes upon exposure. Long-term studies are necessary to fully understand its safety in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Chloro-2-butanone, and how can purity be assessed?
- Methodological Answer : this compound is synthesized via chlorination of 2-butanone using reagents like chlorine gas or sulfuryl chloride under controlled conditions. Reaction progress can be monitored via gas chromatography (GC) or thin-layer chromatography (TLC). Purity is assessed using nuclear magnetic resonance (NMR) spectroscopy to confirm absence of byproducts (e.g., over-chlorinated derivatives) and differential scanning calorimetry (DSC) to verify melting point consistency .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key characterization techniques include:
- ¹H/¹³C NMR : To identify the chloro-ketone structure (e.g., carbonyl carbon at ~210 ppm, methyl groups at ~20-30 ppm).
- IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ and C-Cl stretch around 600-800 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 106 (C₄H₇ClO⁺) and fragmentation patterns confirming the chloro-ketone backbone .
Advanced Research Questions
Q. How does the stereochemistry of (R)-3-Chloro-2-butanone influence its reduction products with LiAlH₄?
- Methodological Answer : The reduction of (R)-3-Chloro-2-butanone with LiAlH₄ produces two diastereomeric alcohols: (R,S)- and (R,R)-2-chloro-3-butanol. The reaction is diastereoselective due to differing transition-state energies for hydride attack on the enantiotopic carbonyl faces. Researchers should use chiral chromatography or NMR with chiral shift reagents to resolve and quantify the diastereomers. Computational modeling (e.g., DFT) can predict transition-state geometries and selectivity ratios .
Q. How can spontaneous hydrolysis of this compound in enzymatic assays be mitigated?
- Methodological Answer : Spontaneous hydrolysis in aqueous buffers (e.g., during enzyme kinetics studies) can be minimized by:
- Using non-polar solvents (e.g., DMSO) to reduce water activity.
- Lowering pH to stabilize the ketone form.
- Performing control experiments without enzymes to quantify background hydrolysis rates. Data normalization against these controls ensures accurate enzyme activity measurements .
Q. How should researchers resolve contradictions in reported reaction pathways for this compound?
- Methodological Answer : Contradictions (e.g., conflicting hydrolysis rates or product ratios) require:
- Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, reagent purity).
- Advanced analytics : Isotopic labeling (e.g., ¹⁸O-water) to track hydrolysis mechanisms.
- Meta-analysis : Cross-referencing data with computational studies (e.g., reaction pathway simulations) to identify outliers or systematic errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
